(R)-2-Acetamido-2-cyclobutylacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-acetamido-2-cyclobutylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)6-3-2-4-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJOZNKMMRLGJT-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1CCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](C1CCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245414 | |
| Record name | Cyclobutaneacetic acid, α-(acetylamino)-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49607-09-2 | |
| Record name | Cyclobutaneacetic acid, α-(acetylamino)-, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49607-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutaneacetic acid, α-(acetylamino)-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Application As a Chiral Building Block in Organic Synthesis
Incorporation into Peptide and Peptidomimetic Structures
There is no specific scientific literature available that details the incorporation of (R)-2-Acetamido-2-cyclobutylacetic acid into peptide or peptidomimetic structures. Research in the field of peptidomimetics often focuses on the synthesis and conformational analysis of peptides containing various non-natural amino acids to enhance their structural stability and biological activity. However, studies specifically detailing the synthetic incorporation and resulting properties of peptides containing this particular N-acetylated cyclobutyl amino acid could not be identified.
No published studies were found that investigate the influence of the cyclobutyl ring of This compound on the conformational preferences of peptides, specifically concerning the formation of beta-turns or helical structures. The induction of specific secondary structures like β-turns is a known characteristic of certain constrained amino acids. nih.govyoutube.com However, the specific dihedral angle constraints imposed by the N-acetylated cyclobutyl moiety of the target compound and its resulting impact on peptide backbone conformation have not been reported.
There are no available research articles or patents that describe the design and synthesis of conformationally constrained peptide analogs using This compound as a building block. The general principles of designing such analogs involve incorporating rigid structural elements to limit the accessible conformational space, but specific examples utilizing this compound are absent from the scientific record.
Utility in the Construction of Helical Foldamers
No literature could be found that describes the utility of This compound in the construction of helical foldamers. The design of foldamers often employs unique monomeric units to create novel, stable helical structures. While cyclobutane-containing amino acids have been explored in this context, there are no specific reports on the use of this N-acetylated derivative for such applications.
Precursor in the Synthesis of Diverse Chiral Cyclobutane (B1203170) Derivatives
There is no scientific literature that documents the use of This compound as a precursor in the synthesis of other diverse chiral cyclobutane derivatives. While the synthesis of chiral cyclobutane structures is an active area of research, with various synthetic strategies being developed, the role of this specific compound as a starting material for such syntheses has not been described.
Biological Activity and Mechanistic Investigations in Vitro Studies
Antimicrobial Activity Investigations (In Vitro)
Without any foundational research on this specific compound, any attempt to create content for these sections would be speculative and would not meet the requirement for scientifically accurate information. Further research would be needed to be conducted and published on (R)-2-Acetamido-2-cyclobutylacetic acid to enable the generation of the requested detailed scientific article.
Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
There is no publicly available data from scientific studies on the efficacy of this compound against either Gram-positive or Gram-negative bacterial strains.
Mechanisms Contributing to Reduced Bacterial Viability
As no studies have demonstrated antibacterial activity for this compound, there is no information regarding the potential mechanisms it might employ to reduce bacterial viability.
Theoretical and Computational Studies
Conformational Analysis of Cyclobutyl Amino Acid Residues and Model Peptides
The cyclobutane (B1203170) ring is not planar; it adopts a puckered conformation to alleviate the torsional strain that would be present in a flat structure. This inherent three-dimensionality makes it a valuable scaffold in medicinal chemistry. nih.gov When incorporated into a peptide backbone, the cyclobutyl moiety imparts significant conformational restriction, limiting the number of accessible rotational states and reducing the entropic penalty upon binding to a biological target. nih.gov Studies on peptides containing cyclobutane amino acids have shown that the stereochemistry of the ring substituents (cis vs. trans) is a critical determinant of the resulting peptide's secondary structure. For instance, high-resolution NMR experiments have revealed that peptides with trans-cyclobutane residues tend to adopt more folded, compact structures in solution, whereas their cis-cyclobutane counterparts favor more extended, strand-like conformations. uab.catresearchgate.net This predictable influence on peptide folding is a key advantage in designing peptidomimetics with specific structural and functional properties.
Spectroscopic Characterization: FT-IR Absorption and ¹H-NMR
While specific experimental spectra for (R)-2-Acetamido-2-cyclobutylacetic acid are not widely published, its characteristic spectroscopic features can be predicted based on its functional groups and data from analogous N-acetylated amino acids and cyclobutane derivatives.
FT-IR Absorption: The infrared spectrum is expected to show characteristic absorption bands for the N-H, C=O, and O-H functional groups. The N-H stretch of the secondary amide would typically appear in the region of 3300-3100 cm⁻¹. The C=O stretching vibrations are particularly informative: the amide I band (primarily C=O stretch) is expected around 1650 cm⁻¹, while the carboxylic acid carbonyl stretch should appear at a higher frequency, typically 1700-1725 cm⁻¹. A broad O-H stretching band from the carboxylic acid, often overlapping with C-H stretches, would be expected in the 3300-2500 cm⁻¹ range.
¹H-NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. For this compound, the spectrum would feature several key signals. The methyl protons of the acetamido group (CH₃-CO) would give rise to a sharp singlet, typically in the range of 1.9-2.1 ppm. The single proton on the alpha-carbon (α-CH) would likely appear as a multiplet, with its chemical shift influenced by the adjacent electron-withdrawing groups. The protons of the cyclobutyl ring itself would produce complex multiplet signals in the aliphatic region (typically 1.5-2.5 ppm), with their exact shifts and coupling patterns depending on the ring's puckered conformation and the stereochemical relationship between the protons. High-resolution NMR techniques, such as 2D J-resolved spectroscopy, are invaluable for resolving such complex overlapping signals and determining coupling constants that inform conformational analysis. nih.gov
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group | Predicted Characteristic Signal |
|---|---|---|
| FT-IR | Amide N-H | 3300-3100 cm⁻¹ (stretch) |
| FT-IR | Amide C=O (Amide I) | ~1650 cm⁻¹ (stretch) |
| FT-IR | Carboxylic Acid C=O | 1700-1725 cm⁻¹ (stretch) |
| FT-IR | Carboxylic Acid O-H | 3300-2500 cm⁻¹ (broad stretch) |
| ¹H-NMR | Acetyl Methyl (CH₃) | 1.9-2.1 ppm (singlet) |
| ¹H-NMR | Cyclobutyl Methylene (CH₂) | 1.5-2.5 ppm (complex multiplets) |
| ¹H-NMR | Alpha-Proton (α-CH) | Variable (multiplet) |
X-ray Diffraction Studies of Amino Acid Derivatives and Oligopeptides
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of molecules in the solid state. thepharmajournal.comnih.gov While a crystal structure for this compound is not publicly available, crystallographic studies on related oligopeptides containing cyclobutane β-amino acids have provided crucial insights. For example, the crystal structures of a hexamer and octamer of trans-2-aminocyclobutane carboxylic acid confirmed that these oligomers adopt a well-defined 12-helical conformation in the solid state. acs.org
Such studies are fundamental for:
Confirming Absolute Stereochemistry: Verifying the (R) or (S) configuration at chiral centers.
Defining Molecular Conformation: Precisely measuring the puckering of the cyclobutane ring and the orientation of the substituent groups.
Analyzing Intermolecular Interactions: Visualizing the hydrogen bonding networks and van der Waals contacts that dictate the crystal packing. elsevierpure.com
For this compound, a crystal structure would reveal the exact bond lengths, bond angles, and torsion angles, providing an experimental benchmark for the computational studies discussed below.
Assessment of Cyclobutyl Moiety Geometry and Bond Angles
The geometry of the cyclobutane ring is a balance between angle strain and torsional strain. A planar conformation would have 90° internal angles, but this would lead to maximum eclipsing of the hydrogen atoms on adjacent carbons. To relieve this torsional strain, the ring puckers. nih.gov This results in slightly smaller internal C-C-C bond angles (around 88°) and C-C bond lengths that are slightly elongated (around 1.56 Å) compared to those in acyclic alkanes. nih.gov
Table 2: Typical Geometric Parameters of a Substituted Cyclobutane Ring
| Parameter | Typical Value | Reference |
|---|---|---|
| C-C Bond Length | ~1.56 Å | nih.gov |
| Internal C-C-C Bond Angle | ~88° | nih.gov |
| Puckering Angle | Variable (depends on substituents) |
Molecular Modeling and Dynamics Simulations Related to Cyclobutyl Scaffolds
Molecular modeling and dynamics (MD) simulations are powerful computational tools used to study the behavior of molecules at an atomic level. nih.govresearchgate.net MD simulations, in particular, can provide insights into the dynamic conformational changes of proteins and how they interact with ligands over time, which is crucial for understanding biological function and for drug design. nih.govyoutube.com
Prediction of Protein-Ligand Interactions with Related Cyclobutyl Carboxylic Acids
The unique, rigid three-dimensional shape of the cyclobutane ring makes it an attractive scaffold for designing ligands that can fit into specific protein binding pockets. nih.gov Computational techniques are essential for predicting and analyzing these interactions. nih.govresearchgate.net
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For a ligand like this compound, docking studies could predict how the cyclobutyl ring fits into a hydrophobic pocket, while the acetamido and carboxylic acid groups form specific hydrogen bonds or electrostatic interactions with protein residues. mdpi.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted protein-ligand complex. These simulations model the movement of every atom over time, providing a more realistic view of the binding event and allowing for the calculation of binding free energies. researchgate.net The conformational restriction imposed by the cyclobutyl scaffold is an advantage here, as it simplifies the conformational space that needs to be sampled, potentially leading to more accurate predictions. nih.gov
Studies have shown that the puckered nature of the cyclobutane ring can be exploited to precisely position pharmacophoric groups. For example, in a JAK1 inhibitor, the trans-configuration of a substituted cyclobutane ring was crucial for positioning a sulphonamide NH group to form key hydrogen bonds with arginine and asparagine residues in the binding pocket. nih.gov
Understanding Ligand Effects on Target Conformation in Nuclear Receptors
Nuclear receptors are a class of ligand-activated transcription factors that are important drug targets. nih.gov Their function is tightly regulated by conformational changes induced upon ligand binding to the ligand-binding domain (LBD). elifesciences.org A key structural element is the C-terminal helix 12, which forms part of the activation function 2 (AF-2) surface. researchgate.net
Agonist Binding: An agonist ligand typically stabilizes a conformation where helix 12 is packed against the LBD, creating a functional AF-2 surface that can recruit coactivator proteins, leading to gene transcription. elifesciences.orgresearchgate.net
Antagonist Binding: An antagonist ligand induces or stabilizes a different conformation, often one where helix 12 is displaced and blocks the AF-2 surface, preventing coactivator recruitment and inhibiting receptor activity. nih.govresearchgate.net
While specific studies involving this compound and nuclear receptors are scarce, the principles of its design can be applied. The rigid cyclobutyl scaffold could serve as a core element to which various functional groups are attached. By carefully designing the substitution pattern, it is theoretically possible to create a ligand that selectively stabilizes either the agonist or antagonist conformation of a nuclear receptor. MD simulations are a primary tool for investigating these ligand-induced conformational shifts, helping to elucidate how subtle changes in ligand structure can translate into significant differences in the dynamic behavior of the receptor and, ultimately, its biological function. nih.govdntb.gov.ua
Structure-Activity Relationship (SAR) Studies of Cyclobutyl-Containing Analogs in Mechanistic Contexts
Theoretical and computational studies focusing on the structure-activity relationship (SAR) of this compound and its analogs are pivotal in understanding how structural modifications influence their biological activity. Given the compound's core structure as an N-acetylated non-proteinogenic amino acid, a plausible mechanistic context for SAR exploration is its role as an enzyme inhibitor. Enzymes such as proteases, acylases, or metalloenzymes often recognize amino acid-like scaffolds, making this a relevant area for computational analysis.
The cyclobutyl moiety is a key feature, offering a unique conformational rigidity and lipophilic character compared to linear or smaller cyclic groups. nih.gov SAR studies in this context would systematically explore modifications to three key regions of the molecule: the cyclobutyl ring, the acetamido group, and the carboxylic acid moiety. These explorations help in delineating the pharmacophore and understanding the steric, electronic, and hydrophobic requirements for optimal interaction with a hypothetical biological target.
Detailed research findings from analogous series of enzyme inhibitors suggest that the spatial arrangement and bulk of the side chain are critical for activity. For instance, in many enzyme active sites, a hydrophobic pocket accommodates the side chain of the amino acid substrate or inhibitor. The cyclobutyl group in this compound is presumed to fit into such a pocket. Modifications to this ring can significantly alter binding affinity.
Impact of Cyclobutyl Ring Modifications
Computational models predict that substitutions on the cyclobutyl ring can modulate both the potency and selectivity of the compound. The introduction of various functional groups can alter the ring's electronic properties and its interaction with the target protein.
For example, the addition of a hydroxyl group could introduce a new hydrogen bond donor/acceptor, potentially increasing binding affinity if a corresponding residue is present in the enzyme's active site. Conversely, a bulky substituent might cause a steric clash, reducing or abolishing activity. The position of the substituent is also critical, as illustrated in the hypothetical data below.
| Compound | Modification | Position of Substitution | Predicted Relative Inhibitory Activity | Rationale for Activity Change |
|---|---|---|---|---|
| Analog 1a | -OH | 3-position | Increased | Potential for new hydrogen bond formation. |
| Analog 1b | -CH3 | 3-position | Slightly Increased | Enhanced hydrophobic interaction. |
| Analog 1c | -F | 3-position | Increased | Favorable electronic interactions. |
| Analog 1d | -C(CH3)3 | 3-position | Decreased | Steric hindrance in the binding pocket. |
Influence of Acetamido and Carboxylic Acid Group Alterations
The acetamido and carboxylic acid groups are crucial for the molecule's interaction with the target, likely through hydrogen bonding and ionic interactions. SAR studies on similar N-acetylated amino acids have shown that the N-acetyl group is often essential for recognition by the enzyme. nih.govnih.gov
Replacing the acetyl group with larger acyl groups (e.g., propionyl, butyryl) could probe the size of the adjacent binding pocket. Similarly, modifications to the carboxylic acid, such as esterification or conversion to an amide, would be expected to drastically reduce activity if an ionic interaction with a positively charged residue in the active site is critical for binding.
| Compound | Modification | Predicted Relative Inhibitory Activity | Rationale for Activity Change |
|---|---|---|---|
| Analog 2a | N-Propionyl | Decreased | Potential steric clash. |
| Analog 2b | N-Trifluoroacetyl | Increased | Enhanced hydrogen bond acidity. |
| Analog 2c | Methyl Ester (-COOCH3) | Significantly Decreased | Loss of key ionic interaction. |
| Analog 2d | Amide (-CONH2) | Significantly Decreased | Loss of ionic interaction and altered H-bonding pattern. |
Future Research Directions and Perspectives
Development of Novel Stereoselective Synthetic Pathways for Cyclobutyl Amino Acids
The synthesis of cyclobutane (B1203170) amino acids (CBAAs) with high stereoselectivity remains a crucial area of research. researchgate.net Future efforts will likely focus on creating more efficient and versatile synthetic routes to access compounds like (R)-2-Acetamido-2-cyclobutylacetic acid. Novel strategies are needed to overcome the challenges associated with constructing the strained four-membered ring with precise control over stereochemistry.
Key research directions include:
Photocatalytic [2+2] Cycloadditions: Recent advancements have demonstrated the use of visible light-mediated [2+2] cycloaddition of dehydroamino acids with olefins as a powerful tool for creating cyclobutane α-amino acid derivatives. acs.org This method offers a mild and scalable approach, and future work will likely expand the scope of substrates and catalysts to enhance selectivity and yield. researchgate.netacs.org
Ring Contraction Strategies: The synthesis of substituted cyclobutanes from more easily accessible pyrrolidines via iodonitrene chemistry presents an innovative pathway. acs.org This contractive method, which may involve a radical pathway, could be further optimized for the asymmetric synthesis of complex cyclobutane structures. acs.org
Cycloaddition Reactions: The 1,3-dipolar cycloaddition of diazomethane (B1218177) with chiral cyclobutyl dehydroamino acids has proven to be a highly stereoselective method for generating related structures. doi.orgresearchgate.netconicet.gov.ar Future research may explore other types of cycloadditions and chiral catalysts to diversify the range of accessible cyclobutyl amino acids.
C-H Functionalization: Applying C-H functionalization logic offers an alternative to traditional cycloaddition methods for accessing complex cyclobutane natural products. acs.org This strategy could be adapted to introduce functionality onto a pre-existing cyclobutane core in a stereocontrolled manner. acs.org
| Synthetic Pathway | Description | Key Advantages | Reference |
|---|---|---|---|
| Photocatalytic [2+2] Cycloaddition | Visible light-mediated reaction between dehydroamino acids and styrene-type olefins using a triplet energy transfer catalyst. | Mild conditions, high functional group tolerance, scalability. | acs.org |
| Ring Contraction of Pyrrolidines | A contractive synthesis from readily available pyrrolidines using iodonitrene chemistry, proceeding through a nitrogen extrusion process. | Stereospecific, allows for the creation of unprecedented unsymmetrical structures. | acs.org |
| 1,3-Dipolar Cycloaddition | Highly stereoselective cyclopropanation of chiral cyclobutyl dehydro amino acids using diazomethane. | High diastereoselectivity, predictable stereochemical outcome based on substrate chirality. | doi.orgresearchgate.net |
| Wittig-Horner Condensations | Highly stereoselective condensation of phosphonates with enantiopure aldehydes derived from chiral precursors like α-pinene. | Excellent stereoselectivity (often exclusively Z isomers), versatile precursors for various derivatives. | researchgate.net |
Exploration of Diverse Chemical Transformations and Derivatizations of this compound
The functional groups of this compound—the carboxylic acid and the acetamido group—provide avenues for a wide range of chemical modifications. Derivatization is a key strategy to modify the compound's properties for specific applications, such as enhancing bioavailability, improving target specificity, or creating building blocks for larger molecules. molecularcloud.orgnbinno.com
Future research will likely explore:
Carboxylic Acid Modifications: The carboxyl group can be converted into esters, amides, or other functionalities. This allows for the incorporation of the cyclobutyl amino acid into peptides or peptidomimetics, or for the development of prodrugs. archivepp.comarchivepp.com
N-Acetamido Group Transformations: The acetamide (B32628) group can be hydrolyzed under acidic or basic conditions to yield the free amine, which can then be modified with different protecting groups or functional moieties. patsnap.com This versatility is crucial for applications in peptide synthesis and the creation of molecular probes. nbinno.com
Development of Derivatization for Analysis: Advanced derivatization techniques are essential for the sensitive detection and quantification of amino acids by methods like liquid chromatography/tandem mass spectrometry (LC-MS/MS). rsc.orgnih.gov New reagents and automated pre-column derivatization methods could be developed specifically for cyclobutyl amino acids to facilitate their study in complex biological matrices. chromatographyonline.commdpi.com
| Functional Group | Transformation/Derivatization | Potential Application | Reference |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Esterification, Amide bond formation | Prodrug synthesis, Incorporation into peptides. | archivepp.commdpi.com |
| Acetamido (-NHCOCH₃) | Hydrolysis to free amine (-NH₂) | Enables further functionalization or use in solid-phase peptide synthesis. | patsnap.com |
| Free Amine (-NH₂) | Acylation, Alkylation, Boc-protection | Synthesis of peptidomimetics, enzyme inhibitors, and other complex organic molecules. | nbinno.com |
| Multiple Groups | Derivatization with reagents like DEEMM or OPA | Enhanced detection and analysis via LC-MS or HPLC. | nih.govchromatographyonline.com |
Advanced Mechanistic Investigations of Its Biological Activities at a Molecular Level
The rigid cyclobutane structure conformationally constrains the amino acid backbone, which can have profound effects on the biological activity of peptides or molecules that incorporate it. nih.gov This constraint can enhance binding to biological targets, improve metabolic stability, and provide unique structural motifs for drug design. nih.gov
Future mechanistic studies are expected to focus on:
Enzyme Inhibition: As a structural analog of natural amino acids, this compound and its derivatives could act as inhibitors for enzymes such as proteases or kinases. ontosight.ai The constrained ring might lock the molecule into a conformation that fits favorably into an enzyme's active site.
Modulation of Protein-Protein Interactions: Incorporating this non-natural amino acid into peptides can disrupt or stabilize specific secondary structures (e.g., β-turns), thereby modulating protein-protein interactions that are critical in many disease pathways. molecularcloud.org
Receptor Binding Studies: The unique three-dimensional shape imparted by the cyclobutyl ring could lead to novel interactions with cell surface receptors. nih.gov Detailed studies using techniques like X-ray crystallography and NMR spectroscopy will be essential to understand these interactions at the atomic level.
Anti-inflammatory and Antioxidant Potential: Given that many acetamide derivatives exhibit anti-inflammatory or antioxidant properties, often through mechanisms like COX-II inhibition, it is plausible that this compound could have similar activities. archivepp.comresearchgate.net Mechanistic studies would need to investigate its effect on inflammatory pathways and reactive oxygen species (ROS) production. researchgate.net
| Potential Mechanism | Molecular Target Class | Rationale | Reference |
|---|---|---|---|
| Competitive/Non-competitive Inhibition | Enzymes (e.g., Proteases, Kinases) | Acts as a mimic of natural amino acid substrates, with the cyclobutane ring providing a rigid conformation for enhanced binding. | nih.govontosight.ai |
| Disruption of Protein Interactions | Protein-Protein Interfaces | The constrained structure can induce specific turns or conformations in peptides, interfering with binding surfaces. | molecularcloud.org |
| Agonism/Antagonism | Cell Surface Receptors | The unique 3D shape may allow for specific binding to receptor pockets, mimicking or blocking natural ligands. | nih.gov |
| Modulation of Inflammatory Pathways | Cyclooxygenase (COX) enzymes | The acetamide moiety is a common feature in known anti-inflammatory agents. | archivepp.comarchivepp.com |
Expansion of Applications in Chemical Biology and Materials Science
The distinct properties of cyclobutane amino acids make them valuable tools beyond traditional medicinal chemistry. Their applications in chemical biology and materials science are growing, driven by the need for novel molecular building blocks with controlled three-dimensional structures. researchgate.netnbinno.com
Promising future applications include:
Chemical Biology: Derivatives of this compound can be developed as chemical probes to study protein structure and function. molecularcloud.org By incorporating tags or reporter groups, these probes can be used to investigate biological processes in living cells.
Peptidomimetics: As a conformationally restricted building block, this compound is ideal for designing peptidomimetics with enhanced stability against enzymatic degradation and improved pharmacokinetic properties. researchgate.net
Materials Science: Amino acid derivatives are being used to create novel biomaterials, including polymers and self-assembling structures. nbinno.com The rigid cyclobutane unit could be used to control the physical properties of these materials, leading to applications in tissue engineering, coatings, and drug delivery systems. molecularcloud.org
Nanotechnology: Functionalized cyclobutyl amino acids could be incorporated into nanostructures to control their assembly, stability, and properties, opening up possibilities in the development of sensors and targeted drug delivery vehicles. molecularcloud.org
| Field | Specific Application | Description | Reference |
|---|---|---|---|
| Chemical Biology | Molecular Probes | Used to investigate protein function, structure, and interactions within a cellular context. | molecularcloud.org |
| Bioengineering | Conformationally Constrained Peptidomimetics | Development of peptide-based drugs with improved stability and target specificity. | researchgate.net |
| Materials Science | Novel Polymers and Biomaterials | Incorporation into polymers to create materials with controlled structural and physical properties for applications like tissue engineering. | molecularcloud.orgnbinno.com |
| Nanotechnology | Functionalized Nanostructures | Used in the fabrication of nanomaterials for sensors, imaging, and advanced drug delivery systems. | molecularcloud.org |
Q & A
Q. What are the standard synthetic routes for preparing (R)-2-Acetamido-2-cyclobutylacetic acid in a laboratory setting?
The synthesis typically involves chiral resolution or asymmetric synthesis to achieve the (R)-configuration. A common method includes coupling cyclobutylglycine derivatives with acetylating agents (e.g., acetic anhydride) under controlled pH and temperature. Purification via recrystallization or chromatography is critical to isolate the enantiomerically pure product . Key challenges include minimizing racemization during acetylation and optimizing reaction yields through iterative solvent selection (e.g., dichloromethane or THF) .
Q. How can researchers confirm the enantiomeric purity of this compound?
Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IC) is the gold standard. Validate purity using a polarimetric detector or by comparing retention times with a racemic mixture. NMR spectroscopy (e.g., -NMR with chiral shift reagents like Eu(hfc)) can supplement analysis but is less definitive for low enantiomeric excess (<95%) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : and NMR to confirm the cyclobutyl and acetamido moieties. Key signals include δ 1.8–2.2 ppm (cyclobutyl protons) and δ 2.0 ppm (acetamido methyl group).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 199.25).
- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~3300 cm (N-H stretch) .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved when scaling up synthesis?
Contradictions often arise from solvent polarity effects or incomplete removal of byproducts (e.g., unreacted glycine derivatives). Design a fractional factorial experiment to isolate variables:
- Factors : Temperature (±5°C), solvent (polar vs. nonpolar), and catalyst loading.
- Response : Yield and enantiomeric excess. Statistical analysis (ANOVA) can identify critical parameters. For example, higher temperatures may accelerate racemization, reducing enantiomeric purity despite improved yields .
Q. What strategies mitigate cyclobutyl ring strain during functionalization reactions?
The cyclobutyl group’s inherent strain makes it prone to ring-opening under harsh conditions (e.g., strong acids/bases). To preserve the ring:
- Use mild oxidizing agents (e.g., MnO instead of KMnO) for hydroxylation.
- Employ low-temperature (<0°C) nucleophilic substitution with Grignard reagents.
- Monitor reaction progress via -NMR to detect ring degradation products (e.g., linear alkenes) .
Q. How can computational modeling predict the compound’s reactivity in biological systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model interactions with enzymes or receptors. Focus on:
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Molecular docking (AutoDock Vina) to simulate binding to biological targets (e.g., peptidases). Validate predictions with in vitro assays comparing (R)- and (S)-enantiomers .
Q. What are the best practices for analyzing degradation products under physiological conditions?
Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions. Use LC-MS/MS to track:
- Hydrolysis products : Cyclobutylglycine and acetic acid.
- Oxidation products : Epoxides or ketones. Quantify degradation kinetics using pseudo-first-order rate constants and Arrhenius plots to extrapolate shelf-life .
Methodological Considerations
Q. How should researchers design controls for bioactivity studies involving this compound?
- Negative controls : Use the (S)-enantiomer or structurally similar inert analogs (e.g., 2-acetamido-2-cyclopropylacetic acid).
- Positive controls : Known inhibitors/agonists of the target pathway (e.g., ACE inhibitors for angiotensin studies).
- Blinding : Ensure triple-blind protocols to eliminate bias in data interpretation .
Q. What statistical methods are appropriate for resolving contradictory bioassay results?
Apply meta-analysis to aggregate data from multiple assays. For dose-response discrepancies:
- Fit data to a sigmoidal curve (Hill equation) and compare EC values.
- Use Welch’s t-test for heterogeneous variances or non-parametric tests (Mann-Whitney U) for non-normal distributions .
Data Interpretation and Validation
Q. How to address inconsistencies in NMR spectral data across research groups?
Variations may stem from solvent effects (e.g., DO vs. CDCl) or impurities. Standardize protocols by:
- Reporting solvent, temperature, and field strength (e.g., 400 MHz vs. 600 MHz).
- Including DEPT-135 and COSY spectra to resolve overlapping signals.
Cross-validate with X-ray crystallography if single crystals are obtainable .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
